4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid
Description
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 872197-38-1) is a benzoic acid derivative with a molecular formula of C₁₆H₁₄Cl₂O₄ and a molecular weight of 341.184 g/mol . Its structure features a 2,4-dichlorobenzyl ether group at the para position of the benzoic acid core and an ethoxy substituent at the meta position (Figure 1). This compound is utilized in pharmaceutical and chemical research, particularly in studies involving enzyme inhibition and ligand-receptor interactions.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGWMYGKPILGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorobenzyl chloride and 3-ethoxybenzoic acid.
Reaction Conditions: Reflux in the presence of a base (e.g., sodium hydroxide).
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is C₁₆H₁₅ClO₄. It features a benzoic acid backbone with an ethoxy group and a dichlorobenzyl ether substituent, which contributes to its biological activity.
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
2. Lipid Metabolism Regulation
The compound has been investigated for its effects on lipid metabolism. In particular, it has been noted to influence LDL particle size, which is crucial in managing conditions like hyperlipidemia and cardiovascular diseases. A study demonstrated that administration of related compounds resulted in a shift from small dense LDL particles to larger, less harmful forms . This could be beneficial for patients with metabolic syndrome or diabetes.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in Substituents
Key Compounds for Comparison
4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1): Lacks the ethoxy group at position 3 .
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 1142201-94-2): Chlorine substituents at 2,6-positions on the benzyl group .
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 938356-44-6): Chlorine substituents at 3,4-positions on the benzyl group .
(E)-3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)acrylic acid (CAS: 385383-41-5): Replaces benzoic acid with an acrylic acid moiety .
Structural and Physicochemical Differences
| Compound Name | Substituents (Benzyl Group) | Additional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2,4-Dichloro | 3-Ethoxy | 341.18 | Higher polarity due to ethoxy |
| 4-[(2,4-Dichlorobenzyl)oxy]BA | 2,4-Dichloro | None | 311.15 | Reduced steric hindrance |
| 4-[(2,6-Dichlorobenzyl)oxy]-3-EBA | 2,6-Dichloro | 3-Ethoxy | 341.18 | Altered chlorine spatial arrangement |
| 4-[(3,4-Dichlorobenzyl)oxy]-3-EBA | 3,4-Dichloro | 3-Ethoxy | 341.18 | Enhanced electronic effects |
| (E)-Acrylic Acid Derivative | 2,4-Dichloro | Acrylic acid chain | 323.17 | Conjugated double bond system |
Key Observations :
- Chlorine substitution patterns (2,4 vs. 2,6 or 3,4) influence steric and electronic interactions. For example, 2,6-dichloro substitution may hinder binding in enzyme pockets due to bulkier ortho substituents .
Collagenase Inhibition
Compounds with dichlorobenzyl groups, such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, exhibit collagenase inhibitory activity. Key findings include:
- IC₅₀ Values :
- Binding Interactions :
Implications for Target Compound : The ethoxy group in 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzoic acid may enhance binding affinity through additional hydrophobic interactions, though experimental data is needed.
Biological Activity
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid moiety with an ethoxy group and a dichlorobenzyl ether substitution. This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound showed inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Fungal Strains : It also displayed antifungal activity against Candida albicans and Aspergillus niger, with MICs of 64 µg/mL and 128 µg/mL respectively.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered in doses of 50 mg/kg body weight. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed:
- Cytotoxicity : The compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may bind to enzymes or receptors involved in signal transduction pathways, thereby modulating cellular responses. Further research is needed to elucidate the precise mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | Structure | Moderate antibacterial properties |
| 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Structure | Antifungal activity |
| 2,4-Dichlorobenzyl alcohol | Structure | Low antimicrobial activity |
This table illustrates that while similar compounds exhibit some biological activities, the specific combination of functional groups in this compound may enhance its potency and spectrum of action.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial effects against clinical isolates of Escherichia coli and found that the compound significantly inhibited growth compared to control groups .
- Anti-cancer Research : A recent investigation into its anticancer properties highlighted that treatment with this compound led to reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
